2-[(4-hydroxy-2-butynyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(4-hydroxy-2-butynyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a sulfur atom in the benzothieno ring and a pyrimidinone moiety.
Preparation Methods
The synthesis of 2-[(4-hydroxy-2-butynyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves several steps. One common method involves the cyclization of appropriate precursors under specific conditions. The synthetic route typically includes the following steps:
Formation of the benzothieno ring: This can be achieved through a [3+3] cyclization process.
Introduction of the pyrimidinone moiety: This step often involves the use of sulfur-containing reagents to introduce the exocyclic sulfur atom at position 2 of the pyrimidine ring.
Final assembly: The final step involves the coupling of the 4-hydroxy-2-butynyl group with the benzothieno-pyrimidinone core under controlled conditions.
Chemical Reactions Analysis
2-[(4-hydroxy-2-butynyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common reagents used in these reactions include potassium hydroxide (KOH) for base-catalyzed reactions and various oxidizing agents for oxidation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(4-hydroxy-2-butynyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its heterocyclic nature and sulfur content make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study various biological processes, including enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxy-2-butynyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2-[(4-hydroxy-2-butynyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include other thioxopyrimidines and benzothieno derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents. The uniqueness of 2-[(4-hydroxy-2-butynyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its combination of a hydroxyl-butynyl group with a benzothieno-pyrimidinone core, which imparts distinct chemical and biological properties .
Properties
CAS No. |
893636-66-3 |
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Molecular Formula |
C20H18N2O2S2 |
Molecular Weight |
382.5g/mol |
IUPAC Name |
2-(4-hydroxybut-2-ynylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H18N2O2S2/c23-12-6-7-13-25-20-21-18-17(15-10-4-5-11-16(15)26-18)19(24)22(20)14-8-2-1-3-9-14/h1-3,8-9,23H,4-5,10-13H2 |
InChI Key |
KMTHFZSVKLLLBI-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC#CCO |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC#CCO |
Origin of Product |
United States |
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